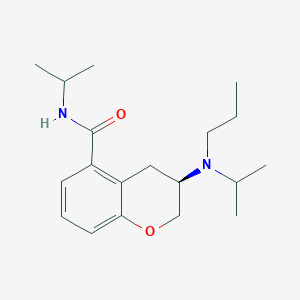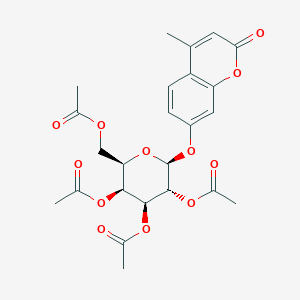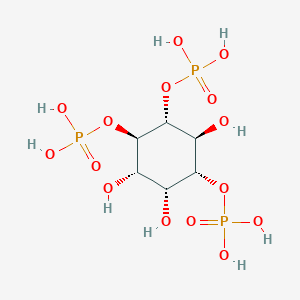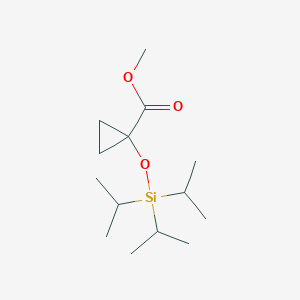
Ebalzotan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebalzotan is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a selective antagonist of the serotonin 5-HT1B receptor and has been shown to have a wide range of potential uses in various fields of research. In
Wirkmechanismus
Ebalzotan is a selective antagonist of the serotonin 5-HT1B receptor. It works by blocking the binding of serotonin to the receptor, which results in a decrease in the activity of the receptor. This, in turn, leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
Ebalzotan has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation. The compound has also been shown to have anxiolytic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ebalzotan in lab experiments is its selectivity for the serotonin 5-HT1B receptor. This allows for precise manipulation of the serotonin system without affecting other neurotransmitter systems. However, one limitation of using Ebalzotan is its relatively short half-life, which can make it difficult to maintain stable concentrations in experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Ebalzotan in scientific research. One area of interest is the study of the role of the serotonin system in the regulation of appetite and metabolism. Another potential area of research is the use of Ebalzotan in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, the development of longer-acting formulations of Ebalzotan could increase its utility in lab experiments.
In conclusion, Ebalzotan is a promising compound with potential applications in various fields of scientific research. Its selectivity for the serotonin 5-HT1B receptor makes it a valuable tool for the study of the serotonin system and its role in various physiological and pathological processes. Further research is needed to fully understand the potential of Ebalzotan and to develop new applications for this novel compound.
Synthesemethoden
The synthesis of Ebalzotan involves a series of chemical reactions that result in the formation of the final compound. The process is complex and involves several steps, including the use of reagents such as lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through a purification process involving column chromatography.
Wissenschaftliche Forschungsanwendungen
Ebalzotan has been shown to have potential applications in various fields of scientific research. One of its most promising uses is in the study of the serotonin system and its role in various physiological and pathological processes. The compound has also been investigated for its potential use in the treatment of migraine headaches and depression.
Eigenschaften
CAS-Nummer |
149494-37-1 |
|---|---|
Produktname |
Ebalzotan |
Molekularformel |
C19H30N2O2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |
InChI-Schlüssel |
UEAKCKJAKUFIQP-OAHLLOKOSA-N |
Isomerische SMILES |
CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
SMILES |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Kanonische SMILES |
CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |
Synonyme |
Ebalzotan |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)

![2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid](/img/structure/B131260.png)



![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)


